molecular formula C15H13ClN2O5 B5718895 N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide

N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide

Cat. No. B5718895
M. Wt: 336.72 g/mol
InChI Key: HRMKNWQZQPNTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, also known as CNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer cell growth. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are known to play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to play a role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide for lab experiments is its ability to inhibit the growth of cancer cells and inflammatory cytokines, making it a potentially useful tool for studying the mechanisms underlying these diseases. However, one of the limitations of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more soluble analogs of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, which could potentially improve its effectiveness as a research tool. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, which could provide insights into the mechanisms underlying its biological activities. Additionally, further studies are needed to evaluate the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide involves the reaction of 4-chloro-3-nitroaniline with 2,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide as a yellow crystalline solid.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been extensively studied for its potential applications in cancer research, where it has been found to inhibit the growth of various cancer cell lines. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-10-4-5-11(14(8-10)23-2)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMKNWQZQPNTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide

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